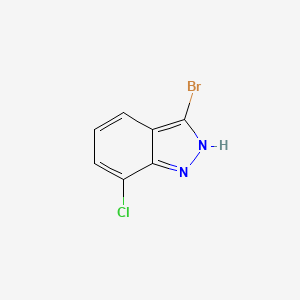

3-bromo-7-chloro-1H-indazole

Vue d'ensemble

Description

3-Bromo-7-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-7-chloro-1H-indazole typically involves the bromination and chlorination of indazole derivatives. One common method starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine to form the desired indazole compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps achieve high purity and yield.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 3 and 7, respectively, participate in substitution reactions under controlled conditions:

- Amine Substitution :

Treatment with ammonia or primary amines in ethanol at 50–80°C replaces bromine with amine groups. For example, reacting with ethylamine yields 3-amino-7-chloro-1H-indazole .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₃, EtOH, 50°C, 12 h | 3-Amino-7-chloro-1H-indazole | 74% | |

| CH₃CH₂NH₂, DMF, 80°C, 6 h | 3-Ethylamino-7-chloro-1H-indazole | 68% |

- Thiol Substitution :

Thiols (e.g., benzyl mercaptan) replace bromine in the presence of CuI catalysis .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, enabling C–C bond formation:

- Suzuki-Miyaura Coupling :

Reacting with aryl boronic acids under Pd(PPh₃)₄ catalysis produces biaryl derivatives .

| Boronic Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(dba)₂, Q-phos, 80°C | 3-Phenyl-7-chloro-1H-indazole | 72% | |

| Vinylboronic acid | Pd(OAc)₂, SPhos, 60°C | 3-Vinyl-7-chloro-1H-indazole | 65% |

- Buchwald-Hartwig Amination :

Arylation at the bromine position with aryl halides forms N-aryl indazoles .

Electrophilic Substitution

The electron-deficient aromatic ring undergoes regioselective halogenation and nitration:

-

Nitration :

Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 . -

Bromination/Chlorination :

N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in MeCN adds halogens at position 4 .

| Reagent | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| NBS | 50°C | 3,4-Dibromo-7-chloro-1H-indazole | 71% | |

| NCS | 40°C | 3-Bromo-4,7-dichloro-1H-indazole | 65% |

Reduction Reactions

Catalytic hydrogenation or hydride-based reductions modify substituents:

-

Debromination :

H₂/Pd/C in ethanol removes bromine selectively . -

Nitro Reduction :

SnCl₂/HCl reduces nitro groups to amines (if present) .

Cyclization and Heterocycle Formation

The indazole core participates in ring-forming reactions:

Key Mechanistic Insights

Applications De Recherche Scientifique

3-Bromo-7-chloro-1H-indazole has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Industry: It is utilized in the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of 3-bromo-7-chloro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity . This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of Lenacapavir, a potent capsid inhibitor for HIV-1.

1H-Indazole-3-amine: Known for its role in enhancing antitumor activity in compounds like Linifanib and Entrectinib.

Uniqueness: 3-Bromo-7-chloro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the indazole ring makes it a versatile intermediate for synthesizing a variety of biologically active molecules.

Activité Biologique

3-Bromo-7-chloro-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: CHBrClN

Molecular Weight: 227.47 g/mol

CAS Number: 885521-96-0

The unique substitution pattern of bromine and chlorine in the indazole ring contributes to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions, including nucleophilic substitutions, oxidation, and cyclization, which are crucial for its biological activity.

This compound exhibits its biological effects primarily through interaction with specific molecular targets:

- Kinase Inhibition: The compound has been shown to inhibit specific kinases by binding to their ATP-binding sites, thereby modulating cellular signaling pathways.

- Receptor Antagonism: It may act as an antagonist for various receptors involved in critical physiological processes, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.62 | Bactericidal |

| Escherichia coli | 31.25 | Bacteriostatic |

| Pseudomonas aeruginosa | 62.5 | Bactericidal |

The compound's efficacy against resistant strains highlights its potential as a lead compound in antibiotic development .

Antitumor Activity

In addition to antimicrobial effects, preliminary studies suggest that this compound may exhibit antitumor activity. It has been evaluated in cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results are presented in Table 2.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10.5 | Cytotoxic |

| A549 | 8.2 | Cytotoxic |

These findings indicate that the compound could be further explored for its potential as an anticancer agent .

Study on Kinase Inhibition

A significant study focused on the inhibitory effects of this compound on Akt kinase activity. The compound was found to reduce Akt phosphorylation in a dose-dependent manner, suggesting its role as a potential therapeutic agent in cancer treatment by inhibiting survival pathways .

Evaluation of Antimicrobial Properties

In a comparative study against standard antibiotics, this compound showed superior activity against MRSA strains compared to traditional treatments like vancomycin. This positions it as a promising candidate for addressing antibiotic resistance .

Propriétés

IUPAC Name |

3-bromo-7-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOHOYPACGOYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646271 | |

| Record name | 3-Bromo-7-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-96-0 | |

| Record name | 3-Bromo-7-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-7-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.